![molecular formula C7H4FIN4 B3054048 5-(2-fluoro-6-iodophenyl)-1H-tetrazole CAS No. 578729-17-6](/img/structure/B3054048.png)
5-(2-fluoro-6-iodophenyl)-1H-tetrazole
Overview
Description
“5-(2-fluoro-6-iodophenyl)-1H-tetrazole” is a chemical compound . It has a molecular formula of C8H6FIN4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “5-(2-fluoro-6-iodophenyl)-1H-tetrazole” consists of a tetrazole ring attached to a phenyl ring, which is further substituted with a fluorine atom at the 2nd position and an iodine atom at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-fluoro-6-iodophenyl)-1H-tetrazole” are not explicitly mentioned in the searched resources .Scientific Research Applications
Catalysis and Synthesis Applications
5-(2-fluoro-6-iodophenyl)-1H-tetrazole and its derivatives have been utilized in various synthetic processes. For example, 1-(2-Iodophenyl)-1H-tetrazole has been used as a ligand in palladium-catalyzed Heck reactions, demonstrating effectiveness in producing cross-coupled products (Gupta, Song, & Oh, 2004). Moreover, an eco-friendly and safe synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole has been developed under hydrothermal conditions, which offers high yield and purity without the need for further recrystallization (Wang, Cai, & Xiong, 2013).
Green Chemistry
The development of azide-free synthesis methods for 1-aryl-1H-tetrazoles, such as 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole, exemplifies the move towards greener chemistry. These methods avoid the use of hazardous azides and can be carried out under aqueous conditions, making them more environmentally friendly (Ramasamy et al., 2017).
Medicinal Chemistry
Tetrazoles, including 5-substituted 1H-tetrazoles, have significant applications in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design. Their inclusion in drugs enhances lipophilicity and metabolic resistance, contributing to the effectiveness of various clinical drugs (Mittal & Awasthi, 2019).
Corrosion Inhibition
Some derivatives of 1H-tetrazoles have been studied for their ability to inhibit corrosion, particularly in metals like copper, in chloride solutions. This makes them valuable in materials science for protecting metal surfaces in various industrial applications (Zucchi, Trabanelli, & Fonsati, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-fluoro-6-iodophenyl)-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNGTWKDJDCQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C2=NNN=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625129 | |
Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluoro-6-iodophenyl)-1H-tetrazole | |
CAS RN |
578729-17-6 | |
Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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